molecular formula C19H23ClN4O3S2 B11496851 methyl 2-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

methyl 2-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B11496851
M. Wt: 455.0 g/mol
InChI Key: WCPUPKBTECJLHE-UHFFFAOYSA-N
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Description

METHYL 2-({[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of pyrazole and thiophene moieties

Preparation Methods

The synthesis of METHYL 2-({[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole and thiophene intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like halides or amines.

    Cyclization: The thiophene moiety allows for cyclization reactions under appropriate conditions

Scientific Research Applications

METHYL 2-({[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pyrazole and thiophene rings play crucial roles in binding to these targets, influencing pathways involved in inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

Properties

Molecular Formula

C19H23ClN4O3S2

Molecular Weight

455.0 g/mol

IUPAC Name

methyl 2-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H23ClN4O3S2/c1-10-14(20)15(24(2)23-10)16(25)21-19(28)22-17-13(18(26)27-3)11-8-6-4-5-7-9-12(11)29-17/h4-9H2,1-3H3,(H2,21,22,25,28)

InChI Key

WCPUPKBTECJLHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC)C

Origin of Product

United States

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